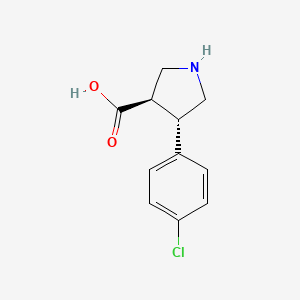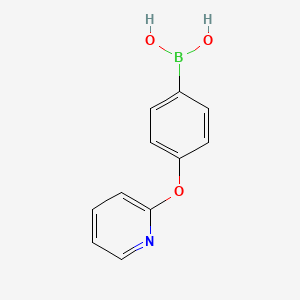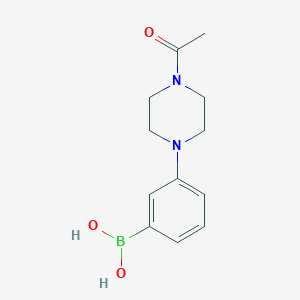
4-Bromo-5-chloro-2-methylbenzonitrile
Overview
Description
“4-Bromo-5-chloro-2-methylbenzonitrile” is a chemical compound with the molecular formula C8H5BrClN . It is used as an intermediate in organic synthesis and a ligand in transition metal complexes .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution . Another method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 194.968353 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 196.044 . It has a density of 1.5±0.1 g/cm3, a boiling point of 259.0±20.0 °C at 760 mmHg, and a melting point of 65-69 °C . It has a flash point of 110.4±21.8 °C . The compound is insoluble in water .Scientific Research Applications
Environmental and Health Effects of Brominated Compounds
Research on brominated compounds, closely related to 4-Bromo-5-chloro-2-methylbenzonitrile, has focused on understanding their environmental persistence and potential health effects. Studies have shown that polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities with this compound, exhibit similar toxicity profiles to their chlorinated analogues, indicating potential risks to human health and the environment due to their use and disposal. The rapid increase in the use of brominated flame retardants raises concerns about the exposure to brominated dioxins and furans, necessitating further research to assess these risks (Birnbaum, Staskal, & Diliberto, 2003; Mennear & Lee, 1994).
Brominated Flame Retardants and Dioxin Formation
The synthesis and breakdown of brominated flame retardants, which may involve compounds like this compound, have been studied to understand their contribution to the formation of toxic brominated and mixed bromo/chloro dioxins and furans during combustion processes. These studies highlight the environmental hazards associated with the use of such retardants, including their potential to form highly toxic by-products that can persist in the environment and pose significant risks to wildlife and human health (Zhang, Buekens, & Li, 2016; Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s biological targets, it’s challenging to describe its mode of action. The presence of a nitrile group (-cn) in the molecule suggests it could potentially interact with various enzymes or receptors in the body .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 4-Bromo-5-chloro-2-methylbenzonitrile’s action are currently unknown. Given the lack of specific information about its biological targets and mode of action, it’s difficult to predict its potential effects .
properties
IUPAC Name |
4-bromo-5-chloro-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNNMJCKMEPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693215 | |
| Record name | 4-Bromo-5-chloro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228376-18-8 | |
| Record name | 4-Bromo-5-chloro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3224272.png)
